REACTION_CXSMILES
|
[CH:1]([N:4]1[CH2:15][CH2:14][C:7]2([O:12][CH2:11][C:10](=O)[NH:9][CH2:8]2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].[F-].[Na+].O>C1COCC1>[CH:1]([N:4]1[CH2:5][CH2:6][C:7]2([O:12][CH2:11][CH2:10][NH:9][CH2:8]2)[CH2:14][CH2:15]1)([CH3:3])[CH3:2] |f:1.2.3.4.5.6,7.8|
|
Name
|
9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecan-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCC2(CNC(CO2)=O)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred vigorously for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered away
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |